molecular formula C11H8N2O3S B11864392 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one

5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one

Cat. No.: B11864392
M. Wt: 248.26 g/mol
InChI Key: JLPIFFCNKDHNMZ-RUDMXATFSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a thiazolidinone ring through a methylene bridge. The unique structural features of this compound contribute to its diverse biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. Common solvents used in this synthesis include ethanol, methanol, and acetic acid, with reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, employing continuous flow reactors for efficient production, and utilizing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; room temperature to reflux.

    Substitution: Alkyl halides, acyl chlorides; room temperature to reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: N-alkyl or N-acyl thiazolidinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one stands out due to its dual biological activities, particularly its potent anticancer and anticonvulsant effects. Its unique structural features, such as the combination of a benzo[d][1,3]dioxole moiety and a thiazolidinone ring, contribute to its diverse pharmacological profile.

Properties

Molecular Formula

C11H8N2O3S

Molecular Weight

248.26 g/mol

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H8N2O3S/c12-11-13-10(14)9(17-11)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H2,12,13,14)/b9-4+

InChI Key

JLPIFFCNKDHNMZ-RUDMXATFSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=N)S3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N)S3

Origin of Product

United States

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